![molecular formula C18H16N2O3 B2505535 N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)环丙烷甲酰胺 CAS No. 922028-50-0](/img/structure/B2505535.png)
N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepin-8-YL)-N’-phenethylurea”, has been analyzed . The molecular formula is C23H21N3O2S and the molecular weight is 403.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepin-8-YL)-N’-phenethylurea”, have been analyzed . The molecular weight is 403.5 g/mol, the XLogP3-AA is 4, it has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .科学研究应用
杂芳环化研究
对相关二苯并[b,f][1,4]恶杂环衍生物进行的杂芳环化研究表明,它们可用作三碳合成子,用于对各种杂环进行高效的区域特异性环化。这些研究促进了对新型二苯并氧杂环[4,5]-稠合杂环的开发,突出了该化合物作为合成有机化学中通用前体的潜力 (Kumar, Ila, & Junjappa, 2007).
合成和分子结构
对与本化合物密切相关的二苯并[b,e]氮杂环衍生物的非对映异构形式的研究,已经导致了合成潜在生物活性分子的合成路线的开发。这些分子用作抗过敏、抗抑郁和抗组胺药物类似物的合成前体。对这些化合物的结构分析提供了对其构象和潜在治疗应用的见解 (Quintero et al., 2016).
癫痫中的脑血浆分配和MDR1脑表达
一项涉及二苯并[b,f]氮杂环衍生物的研究调查了这些化合物在癫痫患者中的脑血浆分配。这项研究旨在了解多药转运蛋白P-糖蛋白在决定这些化合物脑水平中的作用,表明它们在癫痫治疗中的潜在相关性 (Marchi et al., 2005).
苯并环化O-杂环的抗真菌活性
已经开发出一种从环丙烷衍生物(包括与本化合物相关的结构)合成取代的苯并环化七元O-杂环的有效方法。这些化合物表现出选择性的抗真菌活性,为新型抗真菌治疗剂的开发提供了有希望的方向 (Cao et al., 2019).
抗炎活性
已经合成并评估了三环体系的乙酸衍生物(例如6,11-二氢-11-氧代二苯并[b,e]噻吩和相关化合物)的抗炎活性。这项研究表明这些化合物在开发具有低胃刺激性的抗炎药方面的潜力 (Ackrell et al., 1978).
作用机制
The mechanism of action of a related compound, “N - (((2R,4S)-1-cyclobutyl-4-hydroxypyrrolidin-2-yl)methyl)-6-fluoro-4-methyl-11-oxo-10,11-dihydrodibenzo [b,f] [1,4]thiazepine-8-carboxamide (SBI-0797750)”, involves disturbing the cytosolic glutathione-dependent redox potential, as well as the cytosolic and mitochondrial H2O2 homeostasis of P. falciparum blood stages, at low nanomolar concentrations .
属性
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20-14-4-2-3-5-16(14)23-15-9-8-12(10-13(15)18(20)22)19-17(21)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUBJNFKPWHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。